N-(2-bromophenyl)-2-methoxyacetamide
Overview
Description
“N-(2-bromophenyl)-2-methoxyacetamide” is a chemical compound with the molecular formula C8H8BrNO . It is used in various chemical reactions, including the palladium-catalyzed Heck/Suzuki cascade reaction .
Molecular Structure Analysis
The molecular structure of “N-(2-bromophenyl)-2-methoxyacetamide” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software.Chemical Reactions Analysis
“N-(2-bromophenyl)-2-methoxyacetamide” can participate in various chemical reactions. For example, it has been used in a palladium-catalyzed Heck/Suzuki cascade reaction . The reaction was shown to tolerate a wide range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-bromophenyl)-2-methoxyacetamide” include a molecular weight of 214.059 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be determined under specific conditions .Scientific Research Applications
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Copolymerization of Norbornene and Methyl Acrylate by Nickel Catalyst Bearing 2-(Diarylphosphino)-N-phenylbenzenamine Ligands
- Application : This research focuses on the copolymerization of norbornene and methyl acrylate using nickel complexes bearing 2-(diarylphosphino)-N-phenylbenzenamine ligands as pre-catalysts .
- Method : The nickel catalysts were activated with methylaluminoxane (MAO) and used to catalyze the (co)polymerization of norbornene .
- Results : These nickel catalysts were active for norbornene polymerization with the highest activity achieved being 3.6 × 10^6 g mol^−1 h^−1 and the highest number average molecular weight (Mn) of polynorbornene (PNB) reaching 27.4 × 10^5 g mol^−1 . They also promoted the copolymerization of norbornene and MA to furnish high-molecular-weight NB/MA copolymers (Mn up to 6.20 × 10^4 g mol^−1) with reasonable MA contents (3.07−5.90 mol%) .
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- Application : 2-(2-Bromophenyl)ethylamine, a compound similar to N-(2-bromophenyl)-2-methoxyacetamide, is used as a pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
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Antimicrobial and Anticancer Drug Research
- Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat antimicrobial and anticancer drug resistance .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
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- Application : 2-(2-Bromophenyl)pyrrolidine, a compound similar to N-(2-bromophenyl)-2-methoxyacetamide, plays a crucial role in the preparation of ABAD inhibitors, which offer promising therapeutic potential for diseases such as Alzheimer’s and cancer .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
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Preparation of Bcl-2 Inhibitors
- Application : 2-(2-Bromophenyl)pyrrolidine is also involved in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors. These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
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Asymmetric Heck/Suzuki Cascade Reaction
- Application : A highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .
- Method : The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
- Results : The reaction was shown to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .
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- Application : 2-(2-Bromophenyl)pyrrolidine, a compound similar to N-(2-bromophenyl)-2-methoxyacetamide, plays a crucial role in the preparation of ABAD inhibitors, which offer promising therapeutic potential for diseases such as Alzheimer’s and cancer .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
-
Preparation of Bcl-2 Inhibitors
- Application : 2-(2-Bromophenyl)pyrrolidine is also involved in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors. These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Asymmetric Heck/Suzuki Cascade Reaction
- Application : A highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .
- Method : The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
- Results : The reaction was shown to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .
properties
IUPAC Name |
N-(2-bromophenyl)-2-methoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVSYLSNUWFMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358303 | |
Record name | N-(2-bromophenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methoxyacetamide | |
CAS RN |
430450-95-6 | |
Record name | N-(2-bromophenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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